Esatenolol

Descripción

Contextualization within Beta-Adrenergic Receptor Antagonist Research

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of medications extensively used in the management of various cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias. nih.gov Atenolol (B1665814), from which Esatenolol is derived, is a prominent selective β1-adrenoceptor antagonist. drugbank.comwikipedia.orgguidetopharmacology.org This selectivity means it primarily targets beta-1 receptors found predominantly in cardiac muscle, distinguishing it from non-selective beta-blockers that also affect beta-2 receptors in bronchial and smooth muscles. nih.govwikipedia.orgnih.gov

Research into beta-blockers has continuously sought to refine their therapeutic profiles, aiming for improved efficacy and reduced side effects. The development of atenolol itself was a step in this direction, serving as a replacement for earlier beta-blockers like propranolol (B1214883). guidetopharmacology.org The investigation into enantiopure compounds like this compound represents a further advancement, seeking to leverage the specific activity of one stereoisomer while potentially mitigating effects associated with the less active or inactive enantiomer present in racemic mixtures.

Historical Perspective on its Development and Research Trajectory

The broader history of beta-blockers dates back to Sir James Black's pioneering work in 1958, where he conceived the idea of reducing myocardial oxygen demand by blocking beta-adrenergic receptors, a concept that revolutionized the treatment of angina. scitepress.orgrevespcardiol.org This foundational research led to the development of numerous beta-blockers, with atenolol being patented in 1969 and approved for medical use in 1975. wikipedia.org

The recognition that many drugs, including atenolol, exist as chiral compounds with different pharmacological activities residing in their individual enantiomers, spurred research into single-enantiomer drugs. tandfonline.comgoogle.com Atenolol, being a racemic mixture, contains both (R)-(+)-atenolol and (S)-(-)-atenolol. Studies have consistently demonstrated that only the (S)-enantiomer, this compound, is responsible for the beta-adrenoceptor blocking activity. ncats.ioglpbio.comnih.govmedsafe.govt.nz This understanding paved the way for the development of enantiopure (S)-atenolol, or this compound, as a distinct therapeutic agent. The pursuit of single-enantiomer chiral drugs, characterized by higher drug efficacy and potentially fewer side effects, became a significant trend in new drug creation. google.com this compound has been launched in India for the treatment of hypertension and angina pectoris, reflecting its clinical translational trajectory. ncats.io

Detailed Research Findings

Clinical pharmacological studies have provided clear evidence of this compound's specific activity. In a randomized, double-blind, cross-over study involving healthy volunteers, a 50 mg oral dose of (S)-atenolol (this compound) was found to decrease the mean rate pressure product to the same extent as a 100 mg dose of racemic atenolol. In contrast, the (R)-enantiomer of atenolol showed no discernible effect. nih.gov

Radioligand binding studies further quantified this difference, revealing a eudismic ratio of 46 in favor of (S)- to (R)-atenolol for binding to beta-adrenergic receptors in guinea pig heart. nih.govmdpi.com This high eudismic ratio highlights the significantly greater affinity and potency of the (S)-enantiomer.

| Enantiomer | Beta-Blocking Activity | Eudismic Ratio (S:R) |

| (S)-Atenolol | Potent | 46:1 nih.govmdpi.com |

| (R)-Atenolol | Almost no activity |

Beyond its established beta-blocking effects, research has also explored other potential biological activities of this compound. In vitro studies on vascular smooth muscle A7r5 cells demonstrated that (S)-(-)-Atenolol, at concentrations ranging from 0 to 350 µM, inhibited cell viability in a dose-dependent manner and reduced the levels of calmodulin and annexin (B1180172) A6 within the cells. glpbio.com Furthermore, in MCF7 cells, (S)-(-)-Atenolol (at 200, 400, and 600 µM) significantly inhibited cell migration and reduced the percentage of wound healing. glpbio.com Interestingly, studies on infantile hemangioma have indicated that the R(+) enantiomer of atenolol, despite its lack of beta-blocking activity, can inhibit vasculogenesis in vitro and vessel formation in vivo, suggesting mechanisms of action for atenolol that are not solely dependent on beta-blockade. jci.org

The synthesis and analytical separation of this compound have also been areas of active research. Various synthesis protocols for producing enantiopure (S)-atenolol have been published, including methods utilizing lipase-catalyzed kinetic resolution of key intermediates. mdpi.commdpi.com Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC) using columns like Chiralcel OD, have been developed and validated for the enantiomeric separation and quantitative determination of atenolol isomers, allowing for precise analysis of this compound. mdpi.comresearchgate.net

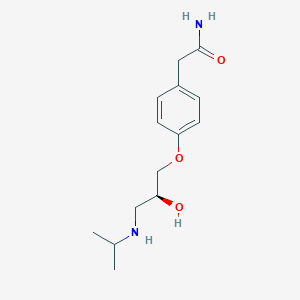

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239405 | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-54-5 | |

| Record name | (-)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esatenolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esatenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Pharmacology of Esatenolol

Mechanisms of Beta-Adrenergic Receptor Binding

Selectivity for Beta-1 Adrenergic Receptors

Esatenolol exhibits a high degree of selectivity for β1-adrenergic receptors, which are predominantly located in cardiac tissue. This property, known as cardioselectivity, is a defining feature of its pharmacological profile. nih.govdrugbank.comconsensus.app As a competitive antagonist, this compound binds to these receptors, preventing endogenous catecholamines from exerting their effects. Research indicates that the affinity of atenolol (B1665814), and by extension its active S-enantiomer this compound, for β1 receptors is up to 26 times greater than its affinity for beta-2 (β2) receptors. drugbank.com This preferential binding allows for targeted effects on the heart, such as reducing heart rate and myocardial contractility, without significantly affecting β2-receptor-mediated functions at therapeutic concentrations. nih.govconsensus.app

| Receptor Subtype | Primary Location | This compound Interaction | Relative Affinity |

|---|---|---|---|

| Beta-1 (β1) | Heart, Kidneys | Competitive Antagonist | High |

| Beta-2 (β2) | Lungs, Vascular Smooth Muscle | Minimal at therapeutic concentrations | Low (Up to 26-fold less than β1) drugbank.com |

Interactions with Beta-2 Adrenergic Receptors at Supra-Therapeutic Concentrations

The cardioselectivity of this compound is a dose-dependent phenomenon. droracle.ai While it preferentially blocks β1 receptors at standard therapeutic levels, this selectivity can diminish at higher, or supra-therapeutic, concentrations. At increased doses, this compound can competitively block β2-adrenergic receptors located in the bronchial and vascular musculature. nih.govyoutube.com This potential for β2 receptor interaction, although significantly less than that observed with non-selective beta-blockers, underscores that its selectivity is not absolute. drugbank.comdroracle.ai

Downstream Molecular Signaling Pathways

Inhibition of Catecholamine-Mediated Effects (e.g., Epinephrine (B1671497), Norepinephrine (B1679862), Isoproterenol)

Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines such as epinephrine, norepinephrine, and the synthetic agonist isoproterenol, activate the enzyme adenylate cyclase. drugbank.com This leads to an increase in intracellular cyclic AMP (cAMP), triggering a signaling cascade that results in positive chronotropic (heart rate) and inotropic (contractility) effects.

This compound functions as a competitive antagonist at the β1 receptor, effectively blocking the binding of these catecholamines. nih.gov This antagonism prevents the G-protein-mediated activation of adenylate cyclase, thereby inhibiting the downstream signaling pathway. drugbank.com The result is a blunting of the sympathetic stimulation on the heart, leading to a reduction in heart rate, cardiac contractility, and electrical conductivity. nih.govdrugbank.com

| Catecholamine | Normal Effect at β1 Receptor | Effect in the Presence of this compound |

|---|---|---|

| Norepinephrine | Increased heart rate and contractility drugbank.com | Antagonized/Blocked |

| Epinephrine | Increased heart rate and contractility nih.gov | Antagonized/Blocked |

| Isoproterenol | Potent increase in heart rate (tachycardia) wikipedia.org | Inhibited wikipedia.org |

Impact on Renin Secretion Pathways

The kidneys play a crucial role in blood pressure regulation through the renin-angiotensin-aldosterone system (RAAS). Renin, an enzyme released by specialized cells in the kidneys, is a key regulator of this system. clevelandclinic.org The release of renin is, in part, stimulated by the activation of β1-adrenergic receptors in the kidneys via the sympathetic nervous system. clevelandclinic.org

By blocking these renal β1 receptors, this compound inhibits this sympathetic-mediated stimulation. This action leads to a significant reduction in the secretion of renin into the bloodstream. Clinical studies have demonstrated that treatment with atenolol results in a significant decrease in plasma renin activity (PRA). nih.gov This suppression of renin release is a key mechanism contributing to the compound's effects on blood pressure regulation.

Absence of Intrinsic Sympathomimetic Activity and Membrane-Stabilizing Activity

This compound is distinguished from certain other beta-blockers by its lack of two specific properties: intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA). nih.govdrugbank.com

Intrinsic Sympathomimetic Activity (ISA): This property is found in beta-blockers that are partial agonists, meaning they can weakly stimulate the beta-receptor in addition to blocking the effects of more potent catecholamines. nih.govtaylorandfrancis.com Compounds with ISA, such as pindolol (B1678383) and acebutolol, tend to cause less of a reduction in resting heart rate. nih.gov this compound is a pure antagonist and is devoid of any ISA. nih.govdrugbank.com

Membrane-Stabilizing Activity (MSA): Also known as a local anesthetic or quinidine-like effect, MSA is the ability of a compound to stabilize cell membranes, which is unrelated to its beta-blocking action. Propranolol (B1214883) is a notable beta-blocker that possesses MSA. youtube.com this compound does not exhibit this property. nih.govdrugbank.com

The absence of both ISA and MSA results in a pharmacological profile for this compound that is characterized by pure, competitive β1-adrenergic antagonism.

Pharmacodynamics of Esatenolol: Mechanistic Investigations

Renal System Pharmacodynamic Effects

The renal system plays a crucial role in maintaining fluid and electrolyte balance and blood pressure regulation. Esatenolol, through its β1-adrenergic antagonism, influences renal function, particularly concerning fluid and sodium handling and interactions with the renin-angiotensin system.

Alterations in Diuresis and Natriuresis

Beta-blockers, including atenolol (B1665814), are known to facilitate pressure-natriuresis, a physiological mechanism where an increase in renal perfusion pressure leads to enhanced sodium and water excretion by the kidneys clinhypertensionjournal.comresearchgate.net. This process is fundamental to the kidney's role in long-term blood pressure control and extracellular fluid volume homeostasis researchgate.net. While direct studies on this compound's specific impact on diuresis and natriuresis are limited, its action as a β1-adrenergic antagonist, which contributes to blood pressure reduction, indirectly supports the facilitation of pressure-natriuresis clinhypertensionjournal.com.

Renin-Angiotensin System Interactions

Table 1: Influence of Beta-Blockers on Renin Release

| Beta-Blocker Type | Primary Mechanism of Action | Effect on Renin Release |

| This compound (β1-selective) | Selective β1-adrenergic receptor antagonism drugbank.com | Decreases plasma renin activity nih.gov |

| Non-selective Beta-Blockers | Antagonism of β1 and β2 receptors | Decreases plasma renin activity (generally) nih.gov |

Metabolic and Endocrine System Research

The influence of beta-blockers on metabolic and endocrine systems, particularly carbohydrate metabolism, is a significant area of pharmacodynamic investigation.

Influence on Carbohydrate Metabolism Pathways

Beta-blockers can affect carbohydrate metabolism and insulin (B600854) sensitivity frontiersin.orgdroracle.ai. Non-selective beta-blockers have been associated with a small increase in blood glucose levels and increased insulin resistance. This effect is thought to stem from decreased β2-stimulated insulin secretion and reduced peripheral uptake of glucose ayubmed.edu.pk. However, cardioselective agents, such as this compound (S-atenolol), tend to diminish these effects ayubmed.edu.pk. Research, including the UK Prospective Diabetes Study (UKPDS), has indicated that atenolol demonstrates comparable glycemic control to other antihypertensive agents like captopril, showing no significant difference in HbA1c levels ayubmed.edu.pk. This suggests a more favorable metabolic profile for cardioselective beta-blockers in comparison to non-selective agents.

Table 2: Comparative Effects of Beta-Blockers on Carbohydrate Metabolism

| Beta-Blocker Type | Effect on Insulin Secretion (β2-mediated) | Effect on Peripheral Glucose Uptake | Overall Glycemic Control Impact |

| This compound (β1-selective) | Minimal or reduced impact ayubmed.edu.pk | Minimal or reduced impact ayubmed.edu.pk | Comparable to other antihypertensives ayubmed.edu.pk |

| Non-selective Beta-Blockers | Decreased ayubmed.edu.pk | Reduced ayubmed.edu.pk | Potential for increased blood glucose/insulin resistance ayubmed.edu.pk |

Potential for Masking Hypoglycemic Manifestations

A notable pharmacodynamic consideration for beta-blockers, including this compound, is their potential to mask the warning signs of hypoglycemia nih.govayubmed.edu.pknih.gov. When blood sugar levels drop, the body typically responds by releasing catecholamines, which trigger symptoms such as tremors, palpitations, and anxiety, alerting an individual to the hypoglycemic state droracle.ainews-medical.net. Beta-blockers interfere with this compensatory sympathetic nervous system response by blocking β-adrenergic receptors, thereby preventing these warning signs droracle.ainih.gov. While this masking effect is a general characteristic of beta-blockers, it is more pronounced with non-selective agents. The concern regarding masked hypoglycemic symptoms is significantly reduced with the use of selective β1-blockers like this compound droracle.aiayubmed.edu.pk.

Respiratory System Pharmacodynamic Considerations

This compound, as a cardioselective β1-adrenergic antagonist, has specific pharmacodynamic considerations concerning the respiratory system. Unlike non-selective beta-blockers that block both β1 and β2 receptors, this compound primarily targets β1 receptors drugbank.com. However, the selectivity is not absolute, and at higher doses, some β2-receptor blockade can occur. Interaction with β2 receptors in the airways can lead to bronchoconstriction by inhibiting the relaxation of bronchial smooth muscle, which is normally mediated by the sympathetic nervous system drugbank.com. This action can also potentially interfere with the efficacy of β-agonist therapies commonly used in conditions like asthma and chronic obstructive pulmonary disease (COPD) drugbank.com. Despite these considerations, the respiratory effects of cardioselective beta-blockers like this compound are considerably less pronounced than those of non-selective agents, making them generally preferred in patients where respiratory compromise is a concern drugbank.com.

Table 3: Beta-Blocker Selectivity and Respiratory Effects

| Beta-Blocker Type | Receptor Selectivity | Potential for Bronchoconstriction | Interference with β-agonists |

| This compound (Cardioselective) | Primarily β1 drugbank.com | Less pronounced than non-selective drugbank.com | Possible, but less likely drugbank.com |

| Non-selective Beta-Blockers | β1 and β2 drugbank.com | Higher risk drugbank.com | Significant drugbank.com |

Pharmacokinetics of Esatenolol: Absorption, Distribution, Metabolism, and Excretion Research

Distribution Characteristics

Tissue Distribution Profile

Esatenolol, as a low lipophilicity beta-blocker, exhibits poor penetration into various tissues and maintains a low concentration in brain tissue wikipedia.orgmims.comdrugbank.comnih.gov. It crosses the blood-brain barrier slowly and to a limited extent, which may contribute to fewer central nervous system effects compared to more lipophilic beta-blockers wikipedia.orgdrugbank.comnih.gov. Plasma protein binding of atenolol (B1665814), and by extension this compound, is relatively low, ranging from approximately 6% to 16% wikipedia.orgmims.comdrugbank.comnih.gov. This low protein binding suggests that a larger fraction of the drug remains unbound and available for pharmacological action and elimination. The total volume of distribution for atenolol is estimated to be between 63.8 and 112.5 L, distributing into a central compartment (12.8-17.5 L) and two peripheral compartments (51-95 L) drugbank.com.

Table 1: this compound (Atenolol) Tissue Distribution Parameters

| Parameter | Value | Source |

| Plasma Protein Binding | 6-16% | wikipedia.orgmims.comdrugbank.comnih.gov |

| Brain-to-Blood Ratio | 0.2 : 1 | wikipedia.org |

| Total Volume of Distribution | 63.8-112.5 L | drugbank.com |

Biotransformation Pathways

This compound demonstrates a unique metabolic profile characterized by minimal hepatic involvement, which distinguishes it from many other therapeutic agents.

A notable feature of this compound's pharmacokinetics is its minimal or negligible metabolism by the liver wikipedia.orgmims.comdrugbank.comnih.govglowm.com. It is estimated that only about 5% of atenolol undergoes metabolism wikipedia.orgdrugbank.com. This limited metabolism is in contrast to other beta-blockers like propranolol (B1214883) and metoprolol (B1676517) wikipedia.org. Crucially, this compound is not significantly metabolized by cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes predominantly found in the liver responsible for metabolizing a vast array of drugs wikipedia.orgwikidoc.orgnih.govopenanesthesia.orgmedsafe.govt.nz. Consequently, this compound has little to no potential for cytochrome P450-related drug interactions, as its pharmacokinetics are not altered in cases of hepatic impairment wikipedia.orgdrugbank.com.

Despite minimal metabolism, two primary metabolites of atenolol have been identified: hydroxyatenolol (B565818) and atenolol glucuronide wikipedia.orgdrugbank.com. Hydroxyatenolol is formed through a hydroxylation reaction at the carbon between the amide and benzene (B151609) groups drugbank.com. Research indicates that hydroxyatenolol possesses approximately one-tenth of the beta-blocking activity of the parent compound, atenolol wikipedia.orgdrugbank.com. The other identified metabolite is a glucuronide conjugate, formed through a process known as glucuronidation, which typically renders compounds more water-soluble for excretion drugbank.comnih.govxenotech.com. These metabolites collectively account for a small fraction of the renally excreted dose, with 5-8% as hydroxylated metabolite and 2% as glucuronide conjugate, while the vast majority (87-90%) is excreted as unchanged drug drugbank.com.

Excretion Mechanisms

The primary route of elimination for this compound is through the kidneys, highlighting the importance of renal function in its clearance.

This compound is predominantly eliminated from the body via renal excretion, involving both glomerular filtration and active tubular secretion wikipedia.orgnih.govglowm.comnih.govresearchgate.net. Active tubular secretion is a crucial process for the elimination of organic cations, mediated by specific transporter proteins located in the renal tubules nih.govmdpi.com. Studies have shown that this compound is an excellent substrate for key human renal transporters, including human organic cation transporter 2 (hOCT2), human multidrug and toxin extrusion protein 1 (hMATE1), and hMATE2-K nih.govresearchgate.net. hOCT2 mediates the uptake of this compound from the blood into the tubular epithelial cells at the basolateral membrane, while hMATE1 and hMATE2-K are responsible for secreting the drug from these cells into the lumen of the proximal tubules for excretion into urine nih.govresearchgate.netnih.govmdpi.com. This coordinated transport ensures efficient renal clearance of the compound.

Given its primary renal elimination, the clearance of this compound is significantly influenced by renal function nih.govwikipedia.orgglowm.comfishersci.canih.govescholarship.orgnih.govfda.gov. In individuals with normal renal function, the elimination half-life of atenolol is approximately 6 to 7 hours wikipedia.orgmims.comdrugbank.comglowm.com. However, in patients with impaired renal function, the elimination of this compound is considerably slowed wikipedia.orgnih.govnih.gov. The half-life of atenolol can increase markedly with progressive renal failure, potentially extending to over 100 hours when the creatinine (B1669602) clearance rate is below 35 mL/min/1.73 m² or at a glomerular filtration rate (GFR) of less than 10 mL/min wikipedia.orgglowm.comnih.gov. There is a significant correlation between the blood clearance of atenolol and the glomerular filtration rate, underscoring the kidney's critical role in its elimination nih.govnih.gov. This necessitates dosage adjustments in patients with diminished renal clearance to prevent drug accumulation and potential adverse effects glowm.comescholarship.org.

Table 2: Influence of Renal Function on this compound (Atenolol) Half-Life

| Renal Function Status | Creatinine Clearance (mL/min/1.73 m²) | Elimination Half-Life (hours) | Source |

| Normal Renal Function | >35 | 6-7 | wikipedia.orgmims.comdrugbank.comglowm.com |

| Renal Impairment | <35 | Up to 36 | wikipedia.org |

| Severe Renal Failure | <10 | >100 | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Esatenolol and Derivatives

Principles and Methodologies of SAR Analysis for Beta-Blockers

Structure-Activity Relationship (SAR) analysis in beta-blockers focuses on identifying specific structural features that are essential for their antagonistic activity at beta-adrenergic receptors. Beta-blockers competitively inhibit the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors, thereby reducing heart rate, cardiac contraction force, and blood pressure wikipedia.orgphysio-pedia.comnih.gov.

Key structural elements and their influence on beta-blocker activity include:

Aromatic Ring System: The nature of the aromatic ring and its substituents is a primary determinant of beta-antagonistic activity and can influence beta-receptor selectivity nih.govpharmacy180.com. Replacing the catechol hydroxyl groups with chlorine in a phenyl ring system, for instance, can retain beta-blocking activity pharmacy180.com.

Oxymethylene Bridge (-OCH₂-) : The presence of an -OCH₂- group positioned between the aromatic ring and the ethylamine (B1201723) side chain is a common feature in many beta-blocking agents, such as propranolol (B1214883), and contributes to their antagonistic properties wikipedia.orgpharmacy180.compharmaguideline.com.

Side Chain and Amine Functionality :

Bulky Aliphatic Groups : Bulky aliphatic groups, typically tert-butyl or isopropyl groups, on the amino function of aryloxypropanolamine beta-receptor antagonists are crucial for optimal activity pharmacy180.compharmaguideline.com.

Secondary Amine : The amine function must generally be a secondary amine for optimal beta-blocking activity pharmacy180.com.

Carbinol Carbon (R₂CH-OH) : The side chain often contains a carbinol carbon, which creates an asymmetric center nih.gov.

Stereoselectivity : Beta-blocking agents exhibit a high degree of stereoselectivity in their interaction with adrenergic receptors. For aryloxypropanolamines, the (S)-enantiomer is significantly more potent than the (R)-form, sometimes by as much as 100 times nih.govwikipedia.org. Esatenolol, being the (S)-enantiomer of atenolol (B1665814), exemplifies this principle, demonstrating greater potency than its racemic counterpart wikipedia.org.

Application of QSAR Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities frontiersin.orgneovarsity.orgresearchgate.net. This methodology is invaluable in drug discovery as it allows for the prediction of biological activity for new compounds and aids in optimizing existing ones frontiersin.orgresearchgate.netmdpi.com. QSAR models use numerical descriptors that quantify various physicochemical and topological properties of molecules frontiersin.orgneovarsity.orgresearchgate.netnih.gov.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in QSAR studies of compounds like this compound and other beta-blockers nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. DFT is a powerful quantum chemical method used to calculate various molecular descriptors, including electronic structure, conformation, and reactivity parameters nih.govresearchgate.netmdpi.complos.org. These calculated descriptors are then correlated with experimental biological activities to build predictive QSAR models researchgate.netnih.gov. The use of computational methods like DFT in drug design can significantly reduce the time and cost associated with traditional experimental approaches nih.govresearchgate.netnih.gov.

QSAR studies aim to correlate physicochemical and geometrical properties of molecules with their observed biological activity. For atenolol and its derivatives (which include this compound), several quantum chemical parameters have been investigated for their correlation with biological activity (often expressed as Log 1/C, where C is the concentration required for activity) researchgate.netresearchgate.net.

A study on atenolol and propranolol derivatives utilized Gaussian 03 software to calculate quantum chemical parameters and assessed their correlation with activity. The correlation coefficients (R) for various physicochemical properties against activity (Log 1/C) for atenolol (ATN) derivatives were reported researchgate.net.

Table 1: Linear Regression and Correlation Coefficients for Physicochemical Properties of Atenolol Derivatives researchgate.net

| Physicochemical Property (X) | Correlation Coefficient (R) | Linear Regression Equation (Y = Log 1/C) |

| Energy Gap (∆E HOMO-LUMO) | 0.941 | y = -1.425x + 10.85 |

| Dipole Moment (µ /debye) | 0.508 | y = -0.153x – 0.566 |

| Electron Affinity (EA /eV) | 0.958 | y = 0.785x - 2.685 |

| Electronegativity (χ /eV) | 0.945 | y = 1.061x – 7.600 |

Note: Data presented are derived from QSAR studies on atenolol derivatives, which include this compound as its (S)-enantiomer. The high correlation coefficients indicate a strong relationship between these properties and biological activity. researchgate.net

The Energy Gap (HLG), defined as the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, is a critical descriptor of a molecule's chemical reactivity and stability nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netaimspress.com. A large band gap generally indicates high excitation energies, good stability, and a large chemical hardness, implying low chemical reactivity nih.govresearchgate.netresearchgate.net. Conversely, a smaller HOMO-LUMO energy gap can suggest higher reactivity and intramolecular charge transfer, which may be responsible for a molecule's activity researchgate.net.

For atenolol derivatives, the HOMO-LUMO energy gap showed a strong correlation (R = 0.941) with biological activity (Log 1/C) researchgate.net. This suggests that the ease of electron transfer or the stability of the molecule significantly influences its beta-blocking efficacy.

Electronegativity (χ) and Electron Affinity (EA) are fundamental concepts in chemical reactivity theory. Electronegativity measures an atom's or molecule's ability to attract electrons in a chemical bond, while electron affinity is the energy released when an electron is added to a system researchgate.netplos.org. For a reaction between two systems with different electronegativities, electron flow typically occurs from the molecule with lower electronegativity towards the one with higher electronegativity until chemical potentials equalize researchgate.net.

In QSAR studies of atenolol derivatives, both electron affinity (R = 0.958) and electronegativity (R = 0.945) demonstrated very strong correlations with biological activity (Log 1/C) researchgate.net. Atenolol, along with acebutolol, timolol, and sotalol, exhibited high electronegativity values among studied beta-blockers, which has been attributed to the presence of functional groups like the amide group and other electronegative heteroatoms in their structures nih.govresearchgate.net.

Table 2: Electronegativity Values (χ /eV) for Selected Beta-Blockers (Calculated using AM1, MNDO, and PM3 methods) researchgate.net

| Molecule | AM1_Electronegativity | MNDO_Electronegativity | PM3_Electronegativity |

| Acebutolol | 4.526 | 4.624 | 4.638 |

| Atenolol | 4.598 | 4.634 | 4.631 |

| Betaxolol | 4.150 | 4.239 | 4.278 |

| Bisoprolol | 4.357 | 4.379 | 4.446 |

| Propranolol | 4.424 | 4.442 | 4.607 |

| Sotalol | 4.972 | 5.779 | 4.880 |

| Timolol | 4.492 | 4.849 | 4.933 |

Note: this compound, as the (S)-enantiomer of atenolol, would exhibit similar electronegativity characteristics. researchgate.net

The strong correlations observed for HOMO-LUMO gap, electron affinity, and electronegativity highlight the significant influence of electronic properties on the biological activity of this compound and its related beta-blocker compounds. These insights are crucial for future rational design of beta-blockers with enhanced efficacy and selectivity.

Preclinical Pharmacological Investigations and Mechanistic Safety Studies

In Vitro Models for Receptor Binding and Functional Assays

In vitro models are fundamental for characterizing the direct interaction of a compound with its intended biological targets and assessing its functional consequences at a cellular or molecular level. Esatenolol, as the S(−)-isomer of atenolol (B1665814), is understood to exert its primary pharmacological effects through selective antagonism of β1-adrenergic receptors. nih.govwikipedia.org

Receptor binding assays, such as radioligand binding studies, are employed to quantify the affinity of a ligand for its receptor. These studies can determine the equilibrium dissociation constant (Kd), which indicates binding affinity, and the inhibitory concentration 50 (IC50), reflecting the concentration required to inhibit 50% of binding. hres.casigmaaldrich.com Functional assays, including those measuring downstream effects like calcium flux or enzyme activity, further elucidate the compound's agonistic or antagonistic properties. wikipedia.org

For racemic atenolol, binding studies have reported specific affinities for human β-adrenoceptors. Given that this compound is the active enantiomer, its binding profile is expected to align with the β1-selectivity observed for atenolol.

Table 1: In Vitro Receptor Binding Affinity of Atenolol (Racemic Mixture) for Human β-Adrenoceptors

| Receptor Type | Log Kd (nM) | Kd (nM) |

| β1-adrenoceptor | -6.66 ± 0.05 | ~218.78 |

| β2-adrenoceptor | -5.99 ± 0.14 | ~1023.29 |

| β3-adrenoceptor | -4.11 ± 0.07 | ~77624.71 |

| Note: Kd values are approximate conversions from log Kd. selleckchem.com |

An in vivo study on S(-)-atenolol (this compound) estimated its binding affinity (KB) for the β1-adrenoceptor as 4.6 x 10-8 M (46 nM), which was noted to be comparable to reported in vitro affinity values in functional assays. researchgate.net

In Vivo Animal Models for Pharmacodynamic Assessment

In vivo animal models are critical for evaluating the systemic pharmacological effects of a compound, including its dose-response relationships and the duration of its effects within a living organism. These studies provide insights into how the drug interacts with biological systems beyond isolated cells or tissues. wikipedia.orgwikipedia.org

For S(-)-atenolol (this compound), pharmacodynamic assessment in rats has utilized the reduction of isoprenaline-induced tachycardia as a continuous endpoint. nih.govnih.gov This approach allows for the characterization of the concentration-effect relationship. The pharmacokinetic-pharmacodynamic (PK-PD) relationship for S(-)-atenolol in rats was described using a sigmoid Emax model, incorporating an effect compartment to account for observed hysteresis. nih.govnih.gov

Table 2: Pharmacodynamic Parameters of S(-)-Atenolol in Rats (Isoprenaline-Induced Tachycardia Model)

| Parameter | Value | Unit |

| Emax (maximal effect) | 130 | beats per minute (bpm) |

| EC50 (potency) | 46 | nM |

| Note: Data derived from population parameter estimates for S(-)-atenolol in rats. researchgate.net |

Safety Pharmacology Research Paradigms

Safety pharmacology studies are designed to identify and characterize potential undesirable pharmacodynamic effects of a substance on physiological functions, particularly those vital for life, such as the cardiovascular, respiratory, and central nervous systems. europa.eucriver.comiitri.org These investigations aim to understand the mechanisms underlying any observed adverse effects. europa.eu

The primary objective of safety pharmacology is to identify any pharmacodynamic properties of a substance that could pose a risk to human safety. europa.eu For this compound, as a β1-selective adrenergic antagonist, its main pharmacodynamic action is to block β1-receptors in the heart, leading to decreased heart rate, myocardial contractility, and blood pressure. wikipedia.orgmedchemexpress.com However, the selectivity of atenolol (and thus this compound) is not absolute, and at higher concentrations, it can also block β2-adrenergic receptors. wikipedia.org This off-target effect on β2 receptors, particularly those in the airways, represents an undesirable pharmacodynamic property, as it can lead to bronchoconstriction by inhibiting the sympathetic nervous system's relaxation of bronchial smooth muscle. cdutcm.edu.cndrugs.com

Safety pharmacology studies also evaluate adverse pharmacodynamic and/or pathophysiological effects observed during toxicology or early clinical studies. europa.eu While specific clinical adverse effects are excluded from this article, the underlying mechanistic undesirable pharmacodynamic effects are relevant. For instance, the reduction in cardiac contractility mediated by beta-blockade can, under certain conditions (e.g., volume overload), precipitate or exacerbate heart failure. drugbank.com

Effects on the central nervous system (CNS) are also assessed. Atenolol, due to its low lipophilicity, has limited penetration across the blood-brain barrier, which generally reduces the risk of neuropsychiatric effects compared to more lipophilic beta-blockers. wikipedia.orgdrugs.com However, some CNS effects, such as fatigue, depression, and sleep disturbances, can still occur due to its pharmacodynamic actions. drugs.com

Advanced Computational Models in Drug Safety Assessment

Advanced computational models play an increasingly vital role in drug safety assessment, complementing traditional in vitro and in vivo studies. These models leverage vast datasets and sophisticated algorithms to predict potential toxicities and undesirable effects early in the drug development process. nih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analyses and machine learning models are employed to predict various toxicity endpoints based on a compound's chemical structure. nih.gov Physiologically Based Pharmacokinetic (PBPK) modeling can provide more accurate preclinical-to-clinical translation, enhancing the prediction of drug safety. nih.gov Furthermore, molecular docking and molecular dynamics simulations can be used to predict how a compound interacts with various biological targets, including off-targets, which can inform potential undesirable pharmacodynamic effects. nih.gov Computational systems biology offers a holistic approach to understanding drug actions and predicting their effects within complex biological systems. nih.gov While specific computational modeling studies on this compound were not detailed in the available literature, these advanced methods are generally applicable to the safety assessment of novel drug candidates like this compound to predict and understand potential adverse effects.

Cardiac Electrophysiology Simulations for Pro-arrhythmic Risk Prediction

Cardiac electrophysiology simulations play a pivotal role in modern drug safety assessment, particularly for predicting the pro-arrhythmic potential of new chemical entities. These simulations employ biophysically detailed mathematical models of cardiac electrical activity to explore how a compound might interfere with specific ion channel functions and how these interferences could manifest at cellular, tissue, and organ levels nih.gov. The primary goal is to predict the risk of drug-induced arrhythmias, such as Torsade de Pointes (TdP), which has historically been a major cause of drug attrition and market withdrawals nc3rs.org.ukfrontiersin.org.

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, for instance, has driven efforts to develop more accurate methods for allocating pro-arrhythmic risk, proposing new biomarkers like the JTpeak interval on electrocardiograms (ECGs) and qNet, an in silico metric frontiersin.org. These models integrate data from high-throughput screening of multiple ion channels to simulate their collective effects on cardiac cell activity, thereby enabling more reliable prediction of pro-arrhythmic risk at early stages of drug development nih.govnc3rs.org.uk. Three-dimensional (3D) heart models are increasingly utilized for screening pro-arrhythmic potential by simulating action potentials and electrocardiograms, demonstrating greater sensitivity in capturing abnormal electrical propagation compared to 0D single-cell models, especially as risk levels increase frontiersin.orgnih.gov.

"Axis of Arrhythmia" Concept in Drug Safety

As with cardiac electrophysiology simulations, specific detailed information or research findings directly linking this compound to the "Axis of Arrhythmia" concept in drug safety are not extensively documented in the publicly accessible scientific literature. The principles of this concept are generally applied in advanced preclinical safety assessments for various drug candidates to provide a more holistic understanding of their cardiac safety profile.

Pharmacological Interactions of Esatenolol with Other Agents: Mechanistic Insights

Research on Specific Combination Therapies (e.g., with Hydrochlorothiazide (B1673439), Nifedipine)

Esatenolol, as the (S)-enantiomer of atenolol (B1665814), is the pharmacologically active component responsible for the beta-adrenergic antagonist effects nih.govwikipedia.org. Consequently, research findings concerning atenolol in combination therapies often provide valuable mechanistic insights into the potential interactions and efficacy of this compound when co-administered with other agents.

Combination with Hydrochlorothiazide

Combination therapy involving beta-blockers and thiazide diuretics like Hydrochlorothiazide is a common strategy in managing hypertension due to their complementary mechanisms of action. Research has explored the effects of combining atenolol with hydrochlorothiazide, particularly focusing on the impact of the drug initiation order on blood pressure responses.

A study involving patients with uncomplicated hypertension randomized participants to receive either hydrochlorothiazide or atenolol monotherapy, followed by the addition of the alternative drug nih.govnih.gov. The study evaluated blood pressure (BP) responses, revealing significant differences based on the sequence of drug initiation. While both monotherapies showed varying BP-lowering effects between racial groups (e.g., Black participants showed a greater BP-lowering effect with hydrochlorothiazide monotherapy compared to White participants, whereas White participants showed a greater effect with atenolol monotherapy), these differences were not evident during combination therapy nih.govnih.gov.

Table 1: Blood Pressure Lowering Effects of Atenolol and Hydrochlorothiazide Combination Therapy Based on Initiation Order

| Drug Initiation Order | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) | P-value (Overall Response) |

| HCTZ + Atenolol | -19.1 | -14.2 | < 0.0001 |

| Atenolol + HCTZ | -15.6 | -11.3 | |

| HCTZ-first (Blacks) | +3.8 | +3.1 | 0.036 (SBP), 0.016 (DBP) |

| HCTZ-first (Whites) | +2.6 | +2.0 | 0.019 (SBP), 0.009 (DBP) |

Note: Data represents mean reductions or differences in response. HCTZ: Hydrochlorothiazide. nih.govnih.gov

Combination with Nifedipine (B1678770)

The co-administration of beta-blockers with calcium channel blockers, such as Nifedipine, is also a recognized approach in cardiovascular therapy. A double-blind, randomized cross-over study in normotensive volunteers investigated the cardiovascular effects and pharmacokinetics of single oral doses of nifedipine, atenolol, and their combination nih.gov.

The study found that nifedipine alone decreased resting diastolic blood pressure and significantly increased heart rate at rest and after exercise, while atenolol significantly decreased both systolic and diastolic blood pressure and heart rate nih.gov. When administered in combination, a significantly more pronounced fall in systolic and diastolic blood pressure was observed compared to either drug alone nih.gov. This synergistic effect on blood pressure reduction and anginal symptoms is attributed to atenolol inhibiting the reflex tachycardia caused by nifedipine, and nifedipine balancing the increase in peripheral resistance induced by atenolol mims.com.

Regarding pharmacokinetics, the maximum plasma concentrations of nifedipine (37.1 ± 16.7 ng/ml) and atenolol (276.3 ± 107.2 ng/ml), as well as the terminal half-life of atenolol (9.9 ± 2.6 h), were not altered by the combined administration of the drugs nih.gov. This suggests that, at the doses studied, the pharmacokinetic profiles of the individual components remained largely independent in the combination, while their pharmacodynamic effects were synergistic in terms of blood pressure reduction nih.gov.

Table 2: Cardiovascular Effects of Atenolol and Nifedipine Combination in Normotensive Volunteers

| Parameter (Change vs. Placebo) | Nifedipine Alone | Atenolol Alone | Combination (Atenolol + Nifedipine) |

| Resting Diastolic BP | Decreased | Decreased | Significantly more pronounced fall |

| Resting Systolic BP | Unchanged | Decreased | Significantly more pronounced fall |

| Resting Heart Rate | Increased | Decreased | Not different from Atenolol alone |

| Exercise Heart Rate | Increased | Decreased | Not different from Atenolol alone |

| Stroke Volume Index (Exercise) | Unaffected | Increased | Increased |

| Cardiac Index | Unaffected | Unchanged | Unchanged |

Note: Data derived from a study in normotensive volunteers. nih.gov

Comparative Pharmacology of Esatenolol Within the Beta Blocker Class

Comparative Analysis of Receptor Selectivity Profiles

Beta-blockers exhibit varying degrees of selectivity for adrenergic receptors, primarily β1 and β2. Esatenolol, as the (S)-enantiomer of atenolol (B1665814), demonstrates a selective antagonism for β1-adrenergic receptors. chapman.eduresearchgate.netfda.gov This cardioselectivity implies a preferential action on β1 receptors predominantly found in the heart. However, this selectivity is not absolute, and at higher concentrations, this compound (like atenolol) can also exert effects on β2-adrenergic receptors. labshare.cndrugbank.comnih.gov

In contrast, propranolol (B1214883) is a non-selective beta-adrenergic receptor antagonist, blocking both β1 and β2 receptors throughout the body. wikipedia.orgdrugbank.comresearchgate.netmdpi.comcdutcm.edu.cn Beyond its beta-blocking activity, propranolol also possesses membrane-stabilizing effects and can block sodium channels. mdpi.com Metoprolol (B1676517), similar to this compound, is a selective β1 receptor blocker, primarily targeting receptors in cardiac tissue. drugbank.comwikipedia.orgdrugbank.comresearchgate.netfda.gov

The comparative receptor selectivity profiles are summarized in the table below:

| Beta-Blocker | Receptor Selectivity | Primary Location of β1 Receptors | Primary Location of β2 Receptors | Additional Receptor Interactions |

| This compound | Selective β1 | Heart | Bronchial smooth muscle, peripheral blood vessels | None reported |

| Propranolol | Non-selective (β1, β2) | Heart | Bronchial smooth muscle, peripheral blood vessels | Sodium channel blocking effects mdpi.com |

| Metoprolol | Selective β1 | Heart | Bronchial smooth muscle, peripheral blood vessels | None reported |

Differential Effects on Physiological Systems Compared to Non-Selective Beta-Blockers (e.g., Bronchial System)

The receptor selectivity profile of beta-blockers significantly influences their effects on various physiological systems. For the bronchial system, the distinction between cardioselective and non-selective agents is particularly relevant.

This compound, due to its β1-selectivity, exhibits a reduced propensity to affect lung function compared to non-selective beta-blockers. labshare.cndrugbank.comwikipedia.org While atenolol, from which this compound is derived, can exert some effects on the respiratory system, these are considerably less pronounced than those observed with non-selective agents. However, it is important to note that at higher doses, atenolol can competitively block β2-adrenoreceptors located in the bronchial and vascular musculature. drugbank.comnih.gov This characteristic generally makes cardioselective agents like this compound a more favorable choice for individuals with co-existing respiratory conditions. wikipedia.org

In contrast, non-selective beta-blockers such as propranolol, by blocking β2 receptors in the bronchial smooth muscle, can increase airway resistance and potentially induce bronchoconstriction. wikipedia.org This broader action makes propranolol potentially problematic for patients with conditions like asthma or chronic obstructive pulmonary disease (COPD). Metoprolol, being a selective β1 blocker, is also less likely to induce bronchoconstriction, rendering it generally safer for patients with mild to moderate respiratory disorders. wikipedia.org

Comparison of Pharmacokinetic Profiles with Other Beta-Blockers

The pharmacokinetic profiles of beta-blockers, encompassing absorption, distribution, metabolism, and elimination, vary considerably within the class. This compound's pharmacokinetic properties largely mirror those of atenolol, given its identity as the active (S)-enantiomer.

Absorption: Approximately 40% to 50% of an oral dose of atenolol is absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved between 2 and 4 hours following oral administration. labshare.cnnih.gov Propranolol is rapidly and completely absorbed orally, but its bioavailability is about 26% due to extensive first-pass metabolism. mdpi.comcdutcm.edu.cn Metoprolol is mostly absorbed from the intestine, with an oral systemic bioavailability of approximately 50% for a single dose and 70% with repeated administration.

Distribution: Atenolol is extensively distributed to extravascular tissues, with plasma protein binding ranging from 6% to 16%. labshare.cnnih.gov this compound has a reported plasma protein binding of 24.20% and a volume of distribution (VD) of 1.874. teknokrat.ac.id Propranolol exhibits approximately 90% protein binding. mdpi.com Metoprolol is widely distributed, with plasma protein binding around 10-12% and a volume of distribution of 3.2-5.6 L/kg.

Elimination: Atenolol is primarily eliminated by the kidneys, predominantly through glomerular filtration. labshare.cndrugbank.comnih.govcdutcm.edu.cn Over 85% of an intravenous dose is excreted unchanged in urine within 24 hours, while approximately 47% to 53% of an oral dose is eliminated in urine and feces, respectively. labshare.cnnih.gov Propranolol is primarily eliminated by the kidney, with less than 1% excreted unchanged. mdpi.com Metoprolol is also eliminated by the kidney, with most of it excreted in metabolized form through feces via bile secretion.

Half-life: The elimination half-life of atenolol is approximately 6 to 7 hours. labshare.cnnih.govcdutcm.edu.cn Propranolol has an elimination half-life of 4-5 hours. mdpi.com Metoprolol's elimination half-life ranges from 3 to 7 hours, with some reports indicating 5-15 hours.

The pharmacokinetic differences are summarized in the table below:

| Pharmacokinetic Parameter | This compound (Atenolol) | Propranolol | Metoprolol |

| Oral Absorption | 40-50% absorbed labshare.cnnih.gov | Rapidly and completely absorbed cdutcm.edu.cn | Mostly absorbed (fraction 0.95) |

| Oral Bioavailability | ~50% labshare.cndrugbank.comnih.gov | 26% mdpi.com | ~50% (single), ~70% (repeated) |

| Peak Plasma Conc. (Oral) | 2-4 hours labshare.cndrugbank.comnih.gov | 60-90 minutes mdpi.com | 1.5-2 hours |

| Plasma Protein Binding | 6-16% (atenolol) labshare.cnnih.gov, 24.20% (this compound) teknokrat.ac.id | 90% mdpi.com | 10-12% |

| Hepatic Metabolism | Minimal/Negligible labshare.cndrugbank.comnih.govcdutcm.edu.cn | Extensive (CYP1A2, CYP2D6, CYP2C19, CYP3A4) mdpi.com | Extensive (CYP2D6) |

| Primary Elimination Route | Renal excretion (unchanged drug) labshare.cndrugbank.comnih.govcdutcm.edu.cn | Renal excretion (<1% unchanged) mdpi.com | Renal excretion (metabolized form) |

| Elimination Half-life | 6-7 hours labshare.cnnih.govcdutcm.edu.cn | 4-5 hours mdpi.com | 3-7 hours, or 5-15 hours |

Distinctive Features in CNS Penetration and Associated Central Effects

The ability of beta-blockers to cross the blood-brain barrier (BBB) is a key determinant of their central nervous system (CNS) effects. This compound, like atenolol, is characterized by low lipid solubility, which significantly limits its penetration into the brain. [6, 13, 14, 29 (from previous search), 36 (from previous search)] This reduced brain penetrance contributes to a lower incidence of CNS-related effects compared to more lipophilic beta-blockers. labshare.cndrugbank.comcdutcm.edu.cn For instance, a study indicated that the brain-to-blood ratio for atenolol was 0.2:1, whereas for propranolol, it was substantially higher at 33:1. cdutcm.edu.cn this compound is often described as CNS non-penetrant or having very low BBB penetration (e.g., a BBB penetration score of 0.145), aligning with its hydrophilic nature. [2 (from previous search), 12 (from previous search)]

In contrast, propranolol is a lipid-soluble beta-blocker that readily crosses the blood-brain barrier. mdpi.com This characteristic underlies its utility in treating conditions with central components, such as performance anxiety and migraine prevention. While metoprolol is a cardioselective agent, its CNS penetration is generally considered to be lower than that of highly lipophilic non-selective beta-blockers like propranolol.

Comparative Efficacy and Safety Profile in Preclinical Models

Preclinical studies provide foundational insights into the efficacy and safety characteristics of pharmaceutical compounds before human trials.

Preclinical Efficacy: In preclinical models, this compound, as S(-)-atenolol, has demonstrated efficacy in blocking beta-adrenergic receptors. Studies in rats have validated the reduction of heart rate during isoprenaline-induced tachycardia as a reliable pharmacodynamic endpoint for S(-)-atenolol, indicating its ability to attenuate sympathetic stimulation of the heart. mdpi.com Furthermore, S-atenolol has been reported to exhibit hypotensive activity and induce bradycardia in preclinical settings. drugbank.com

Preclinical Safety: Preclinical safety assessments of atenolol, which are directly relevant to this compound due to its enantiomeric relationship, have included long-term studies in animals. Chronic oral administration of atenolol in rats and mice at high doses (300 mg/kg/day, approximately 150 times the maximum recommended human antihypertensive dose) for durations of 18 and 24 months, respectively, showed no evidence of carcinogenicity. [14 (from previous search)] However, these studies also revealed certain findings:

Vacuolation of epithelial cells of Brunner's glands in the duodenum was observed in both male and female dogs at all tested dose levels of atenolol, starting at 15 mg/kg/day (approximately 7.5 times the maximum recommended human antihypertensive dose). [15 (from previous search)]

An increased incidence of atrial degeneration of hearts was noted in male rats at a dose of 300 mg atenolol/kg/day (150 times the maximum recommended human antihypertensive dose), but not at 150 mg/kg/day. [15 (from previous search)]

Predictive toxicology data for this compound from computational models suggest low potential for AMES toxicity (0.077) and carcinogenicity (0.056). Additionally, it shows a hERG blockers score of 0.255, which is a predictive measure for potential cardiac channel effects. These predictive scores offer an early indication of potential safety profiles in preclinical development.

Advanced Research Topics and Future Directions for Esatenolol Research

Elucidation of Uncharacterized Pharmacodynamic Mechanisms (e.g., Specificity of blood pressure reduction)

Despite Esatenolol's established efficacy in reducing heart rate, myocardial contractility, and blood pressure, the full spectrum of its pharmacodynamic mechanisms, particularly concerning the specificity and sustained nature of its blood pressure reduction, remains to be thoroughly characterized. This compound, as the (S)-enantiomer of atenolol (B1665814), primarily acts by selectively binding to β1-adrenergic receptors in the heart, thereby inhibiting the positive inotropic and chronotropic effects induced by endogenous catecholamines such as norepinephrine (B1679862), epinephrine (B1671497), and isoproterenol. nih.gov However, the precise pathways leading to a sustained reduction in peripheral vascular resistance, beyond the direct β1 blockade, are not yet fully understood. drugbank.com

Future research should focus on dissecting these uncharacterized pharmacodynamic pathways. This could involve investigating downstream signaling cascades influenced by β1-receptor antagonism that contribute to long-term vascular adaptations or exploring potential interactions with other physiological systems involved in blood pressure regulation. For instance, studies could examine this compound's impact on endothelial function, nitric oxide production, or the renin-angiotensin-aldosterone system (RAAS) beyond its direct sympathetic inhibition. Such investigations are critical for a comprehensive understanding of this compound's antihypertensive action and could reveal novel therapeutic targets or applications.

Exploration of Genetic Polymorphisms Influencing this compound Response (Pharmacogenomics)

Pharmacogenomics, the study of how genetic variations influence an individual's response to drugs, represents a pivotal area for optimizing this compound therapy. aetcnmc.org Inter-individual variability in drug response, including efficacy and metabolic profiles, can be significantly influenced by genetic polymorphisms. researchgate.net Research conducted on atenolol, the racemic mixture from which this compound is derived, has already identified genetic regions associated with atenolol-induced changes in high-density lipoprotein cholesterol (HDL-C) levels across different racial groups. nih.govnih.gov

Development of Novel Research Methodologies for Drug Discovery and Optimization

The advancement of novel research methodologies is essential for a deeper understanding and optimization of compounds like this compound. Modern drug discovery and development increasingly leverage sophisticated techniques to enhance efficiency and predictive accuracy. lindushealth.com

Key areas for methodological development in this compound research include:

In Silico Approaches: The application of computational modeling, virtual screening, artificial intelligence (AI), and machine learning (ML) algorithms can significantly accelerate the identification of potential drug targets, predict drug properties, and optimize lead compounds. nih.govijrpc.comfrontiersin.orgbiobide.com These methods can simulate molecular interactions and predict pharmacokinetic and pharmacodynamic profiles, reducing the need for extensive experimental testing.

Advanced In Vitro Systems: Utilizing sophisticated cell-based models, such as induced pluripotent stem cell (iPSC)-derived cardiomyocytes or organ-on-a-chip technologies, can provide more physiologically relevant insights into this compound's cellular mechanisms and cardiospecificity. lindushealth.combiobide.com These systems offer a controlled environment to study drug effects at a cellular and tissue level, complementing traditional in vivo studies.

Pharmacokinetic/Pharmacodynamic (PKPD) Modeling: Integrating PKPD modeling is crucial for systematically understanding the complex interplay between drug exposure (pharmacokinetics) and drug effects (pharmacodynamics). frontiersin.org These models can optimize molecular design, predict drug behavior across different physiological conditions, and inform clinical trial designs, leading to more efficient drug development. frontiersin.org

Alternative In Vivo Models: The exploration of alternative in vivo models, such as zebrafish embryos, offers a balance between the simplicity of in vitro systems and the complexity of whole organisms. These models can provide efficient and ethical platforms for early-stage screening, toxicity assessment, and mechanistic studies of this compound's effects on cardiovascular development and function. biobide.com

Role in Polypharmacy and Complex Disease Management: Mechanistic Studies

Polypharmacy, defined as the simultaneous use of multiple medications, is a growing concern, particularly in the management of complex diseases and multi-morbid conditions, such as resistant hypertension. who.intnih.govmdpi.comnih.govnih.gov Given that this compound is used in conditions often requiring multiple medications, understanding its mechanistic role within polypharmacy regimens is crucial for optimizing patient care.

Future mechanistic studies should focus on:

Drug-Drug Interaction Mechanisms: Investigating the molecular and physiological mechanisms underlying potential interactions between this compound and other commonly co-prescribed drugs. This includes understanding how this compound might influence the pharmacokinetics or pharmacodynamics of other medications, and vice-versa.

Impact on Disease Progression: Examining how this compound's mechanisms of action might influence the progression of co-existing conditions or mitigate risks associated with polypharmacy, beyond its primary cardiovascular effects. This involves a systems-level approach to understand its broader physiological impact in the context of multiple chronic diseases.

Re-evaluation of Therapeutic Utility Based on Mechanistic Understanding

A deeper and more comprehensive mechanistic understanding of this compound, derived from the advanced research topics outlined above, has the potential to significantly re-evaluate and refine its therapeutic utility.

Refined Patient Selection: If uncharacterized pharmacodynamic mechanisms are elucidated, or if specific genetic polymorphisms are identified that predict a superior or differential response to this compound, its clinical application could become more targeted. This precision medicine approach would allow for the selection of patient subgroups who are most likely to benefit from this compound, potentially leading to improved efficacy and reduced variability in treatment outcomes. aetcnmc.orgresearchgate.net

New Indications or Repositioning: A clearer understanding of this compound's specific mechanisms of action, especially its nuanced effects on blood pressure reduction or other physiological systems, might reveal its potential utility in new indications beyond its current primary uses. This could involve repositioning this compound for specific types of hypertension, arrhythmias, or other cardiovascular conditions where its unique mechanistic profile offers a distinct advantage.

Optimized Combination Therapies: Insights gained from mechanistic studies in polypharmacy could inform the development of more rational and effective combination therapies. By understanding how this compound interacts mechanistically with other drugs, clinicians could design regimens that maximize synergistic effects while minimizing adverse interactions, thereby optimizing its role in complex disease management. This re-evaluation would be driven by robust mechanistic data, leading to more precise, personalized, and effective therapeutic applications for this compound.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.